molecular formula C24H19BrCl2N2O2 B10918396 4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10918396
M. Wt: 518.2 g/mol
InChI Key: UTYOUDSXVGILKZ-UHFFFAOYSA-N
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Description

4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multiple steps, including halogenation, nucleophilic substitution, and cyclization reactions. One common synthetic route may include:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like methanol or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of bromine, dichlorobenzyl, and methoxyphenyl groups in 4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole makes it unique compared to other similar compounds.

Properties

Molecular Formula

C24H19BrCl2N2O2

Molecular Weight

518.2 g/mol

IUPAC Name

4-bromo-1-[(2,4-dichlorophenyl)methyl]-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H19BrCl2N2O2/c1-30-19-9-4-15(5-10-19)23-22(25)24(16-6-11-20(31-2)12-7-16)29(28-23)14-17-3-8-18(26)13-21(17)27/h3-13H,14H2,1-2H3

InChI Key

UTYOUDSXVGILKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)Br

Origin of Product

United States

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